molecular formula C20H24N2O3S B13587754 1-(benzenesulfonyl)-N-(2-phenylethyl)piperidine-2-carboxamide

1-(benzenesulfonyl)-N-(2-phenylethyl)piperidine-2-carboxamide

Cat. No.: B13587754
M. Wt: 372.5 g/mol
InChI Key: OBDBWBFWAREAGR-UHFFFAOYSA-N
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Description

1-(Benzenesulfonyl)-N-(2-phenylethyl)piperidine-2-carboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(benzenesulfonyl)-N-(2-phenylethyl)piperidine-2-carboxamide typically involves the following steps:

    Formation of Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine or the cyclization of appropriate precursors.

    Introduction of Benzenesulfonyl Group: The benzenesulfonyl group is introduced via sulfonylation, typically using benzenesulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of 2-Phenylethyl Group: The 2-phenylethyl group can be attached through a nucleophilic substitution reaction, using an appropriate phenylethyl halide.

    Formation of Carboxamide: The carboxamide group is introduced through an amidation reaction, often using a carboxylic acid derivative and an amine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(Benzenesulfonyl)-N-(2-phenylethyl)piperidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as alkyl halides, sulfonyl chlorides, and amines are often used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: As a tool for studying biological processes and pathways.

    Medicine: Potential use in the development of pharmaceuticals, particularly those targeting the central nervous system.

    Industry: Use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(benzenesulfonyl)-N-(2-phenylethyl)piperidine-2-carboxamide would depend on its specific application. In medicinal chemistry, it might interact with specific receptors or enzymes, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    1-(Benzenesulfonyl)piperidine: Lacks the 2-phenylethyl and carboxamide groups.

    N-(2-Phenylethyl)piperidine-2-carboxamide: Lacks the benzenesulfonyl group.

    1-(Benzenesulfonyl)-N-methylpiperidine-2-carboxamide: Contains a methyl group instead of the 2-phenylethyl group.

Uniqueness

1-(Benzenesulfonyl)-N-(2-phenylethyl)piperidine-2-carboxamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This uniqueness can be leveraged in the design of new compounds with desired activities.

Properties

Molecular Formula

C20H24N2O3S

Molecular Weight

372.5 g/mol

IUPAC Name

1-(benzenesulfonyl)-N-(2-phenylethyl)piperidine-2-carboxamide

InChI

InChI=1S/C20H24N2O3S/c23-20(21-15-14-17-9-3-1-4-10-17)19-13-7-8-16-22(19)26(24,25)18-11-5-2-6-12-18/h1-6,9-12,19H,7-8,13-16H2,(H,21,23)

InChI Key

OBDBWBFWAREAGR-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C(C1)C(=O)NCCC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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